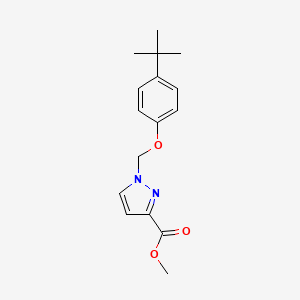

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a tert-butylphenoxy group and a carboxylate ester.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-tert-butylphenol with a suitable pyrazole derivative under specific conditions. One common method involves the use of Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate, in anticancer research. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines, indicating their effectiveness as potential anticancer agents .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. Some studies suggest that specific pyrazole compounds can outperform traditional anti-inflammatory drugs like celecoxib and indomethacin, showcasing their potential as safer alternatives with fewer side effects .

Agricultural Applications

2.1 Herbicidal Activity

This compound has been explored for its herbicidal properties. Research indicates that certain pyrazole derivatives can effectively inhibit the growth of unwanted plant species while being less harmful to crops. This selectivity is particularly advantageous in developing eco-friendly herbicides that minimize environmental impact .

2.2 Plant Growth Regulators

In addition to herbicidal activity, pyrazole compounds are being studied as plant growth regulators. They can influence various physiological processes in plants, such as germination, root development, and flowering. This application could lead to enhanced agricultural productivity and sustainability .

Material Science

3.1 Photovoltaic Applications

Recent research has suggested that pyrazole derivatives can be used as anchoring groups in dye-sensitized solar cells (DSSCs). This compound has been integrated into phthalocyanine-based systems to improve light absorption and energy conversion efficiency in solar cells. This application highlights the versatility of pyrazole compounds beyond traditional medicinal uses .

3.2 Polymer Chemistry

The incorporation of pyrazole moieties into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These materials could find applications in coatings, adhesives, and other industrial products where durability is paramount .

Mecanismo De Acción

The mechanism of action of Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) , which plays a crucial role in inflammation and cancer. By inhibiting COX-2 activity, this compound may reduce inflammation and inhibit cancer cell growth.

Comparación Con Compuestos Similares

Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene: Known for its anti-inflammatory and anti-cancer properties.

1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid: Used in the synthesis of functional materials.

The uniqueness of Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate lies in its specific structure and the diverse range of applications it offers in various fields of scientific research.

Actividad Biológica

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with phenolic compounds. The synthetic route often includes the formation of intermediates such as N-(5-pyrazolyl)imine, which can be reduced to yield the desired product in good yields. The characterization of these compounds is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Anticancer Properties

Research has indicated that derivatives of pyrazole, including this compound, exhibit notable anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism involves the activation of apoptotic pathways and suppression of tumor growth in vivo models .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 25.72 ± 3.95 | MCF-7 |

| Compound B | 45.2 ± 13.0 | U87 glioblastoma |

The above table summarizes the IC50 values for various compounds related to pyrazole derivatives, showcasing their effectiveness against specific cancer cell lines.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Compounds within this class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound C | 62% | 71% |

| Compound D | 54% | 65% |

This table illustrates the effectiveness of various pyrazole derivatives in inhibiting COX enzymes, indicating their potential use as anti-inflammatory agents.

Case Studies

Case Study 1: Anticancer Activity in Vivo

A recent study evaluated the effects of this compound on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups, suggesting a promising therapeutic effect against cancer .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound in a model of induced inflammation. The results indicated a marked decrease in inflammation markers and pain response, supporting its potential application in treating inflammatory diseases .

Propiedades

IUPAC Name |

methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTXUMYQYUQSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.